molecular formula C4H2Cl2N2O2S B12329875 6-Chloropyrazine-2-sulfonyl chloride

6-Chloropyrazine-2-sulfonyl chloride

Cat. No.: B12329875
M. Wt: 213.04 g/mol
InChI Key: MTWVNVAVMTYPQI-UHFFFAOYSA-N
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Description

6-Chloropyrazine-2-sulfonyl chloride is a chemical compound with the molecular formula C4H2Cl2N2O2S and a molar mass of 213.04 g/mol . It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of a sulfonyl chloride group and a chlorine atom attached to the pyrazine ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropyrazine-2-sulfonyl chloride typically involves the chlorination of pyrazine derivatives. One common method includes the reaction of 2-chloropyrazine with sulfuryl chloride or liquid chlorine under controlled conditions . The reaction is catalyzed by triethylamine and uses dimethylformamide as a solvent. This method is known for its simplicity, mild reaction conditions, and high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and efficient reaction conditions to ensure high yield and purity. The industrial method emphasizes cost-effectiveness and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

6-Chloropyrazine-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary products formed from reactions involving this compound are sulfonamide derivatives, which have significant biological and pharmaceutical applications .

Mechanism of Action

The mechanism of action of 6-Chloropyrazine-2-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide bonds, which are crucial in the biological activity of many pharmaceuticals . The molecular targets and pathways involved depend on the specific sulfonamide derivative formed and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a sulfonyl chloride group and a chlorine atom on the pyrazine ring. This unique structure imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various bioactive molecules .

Properties

Molecular Formula

C4H2Cl2N2O2S

Molecular Weight

213.04 g/mol

IUPAC Name

6-chloropyrazine-2-sulfonyl chloride

InChI

InChI=1S/C4H2Cl2N2O2S/c5-3-1-7-2-4(8-3)11(6,9)10/h1-2H

InChI Key

MTWVNVAVMTYPQI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)Cl)S(=O)(=O)Cl

Origin of Product

United States

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